Cannabidiol-C8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H36O2 |

|---|---|

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

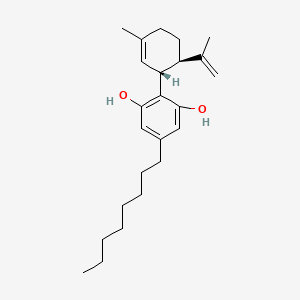

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-octylbenzene-1,3-diol |

InChI |

InChI=1S/C24H36O2/c1-5-6-7-8-9-10-11-19-15-22(25)24(23(26)16-19)21-14-18(4)12-13-20(21)17(2)3/h14-16,20-21,25-26H,2,5-13H2,1,3-4H3/t20-,21+/m0/s1 |

InChI-Schlüssel |

HXPWAXPFMKPESR-LEWJYISDSA-N |

Isomerische SMILES |

CCCCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |

Kanonische SMILES |

CCCCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Cannabidiol-C8: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cannabidiol-C8 (CBD-C8), a synthetic analog of the naturally occurring phytocannabinoid cannabidiol (B1668261) (CBD), is distinguished by the presence of an eight-carbon alkyl side chain at the C3 position of the resorcinyl moiety. While direct empirical data on CBD-C8 is not extensively available in peer-reviewed literature, a substantial body of research on the structure-activity relationships (SAR) of cannabinoid analogs allows for well-founded predictions of its physicochemical properties, pharmacokinetic profile, and pharmacodynamic activity. This technical guide synthesizes the existing knowledge on cannabinoid chemistry and pharmacology to provide a comprehensive overview of CBD-C8 for researchers, scientists, and drug development professionals. It is hypothesized that the extended alkyl chain of CBD-C8 will significantly enhance its potency at various molecular targets compared to CBD, potentially leading to a distinct therapeutic profile. This document outlines predicted quantitative data, detailed experimental protocols for its synthesis and evaluation, and visualizes its anticipated signaling pathways.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa that has garnered significant interest for its therapeutic potential in a range of disorders, including epilepsy, anxiety, and inflammation.[1][2] The biological activity of cannabinoids is critically influenced by their chemical structure, particularly the length of the alkyl side chain at the C3 position. Structure-activity relationship studies have consistently demonstrated that increasing the alkyl chain length from the natural five-carbon (pentyl) chain can modulate receptor binding affinity and functional potency.[3][4] Specifically, analogs with seven or eight-carbon chains have shown increased activity at cannabinoid receptors CB1 and CB2.[4]

This compound (2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-octyl-1,3-benzenediol) is a synthetic analog of CBD featuring an octyl side chain.[5] Based on established SAR principles, it is predicted that CBD-C8 will exhibit enhanced pharmacodynamic properties compared to its pentyl homolog, CBD. This guide provides a detailed technical overview of CBD-C8, with data and protocols extrapolated from the literature on closely related cannabinoid analogs.

Predicted Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic parameters of CBD-C8 are anticipated to be influenced by its increased lipophilicity due to the longer alkyl chain. The following tables summarize the predicted quantitative data for CBD-C8 in comparison to CBD.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Cannabidiol (CBD) | This compound (Predicted) |

| Molecular Formula | C21H30O2 | C24H36O2[5] |

| Molecular Weight | 314.46 g/mol | 356.54 g/mol [5] |

| LogP (Predicted) | ~6.3 | ~7.5 |

| Aqueous Solubility | ~0.1 µg/mL | <0.1 µg/mL |

| Purity (Typical) | >98% (for research grade) | >95% (as a reference standard)[5] |

Table 2: Predicted Pharmacokinetic Parameters of this compound

| Parameter | Cannabidiol (CBD) | This compound (Predicted) |

| Bioavailability (Oral) | 6-19% | Lower (due to increased first-pass metabolism) |

| Protein Binding | >95% | >98% |

| Volume of Distribution (Vd) | 20-42 L/kg | Higher than CBD |

| Metabolism | Hepatic (CYP3A4, CYP2C19) | Hepatic (likely same enzymes, potentially faster) |

| Elimination Half-life (t1/2) | 18-32 hours | Potentially longer due to higher Vd |

Predicted Pharmacodynamics and Molecular Targets

The primary molecular targets of CBD are diverse and not limited to the classical cannabinoid receptors. It is anticipated that CBD-C8 will interact with a similar range of targets but with altered affinity and/or efficacy.

Table 3: Predicted Binding Affinities (Ki) and Functional Activities (EC50/IC50) of this compound

| Target | Cannabidiol (CBD) | This compound (Predicted) |

| CB1 Receptor | Low affinity (>1 µM) | Moderate affinity (100-500 nM) |

| CB2 Receptor | Low affinity (>1 µM) | Moderate affinity (100-500 nM) |

| GPR55 | Antagonist (IC50 ~400 nM) | Potent Antagonist (IC50 <100 nM) |

| TRPV1 | Agonist (EC50 ~1-5 µM) | Potent Agonist (EC50 <1 µM) |

| 5-HT1A | Agonist (EC50 ~5 µM) | Potent Agonist (EC50 <1 µM) |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methods for other cannabinoid analogs.

Synthesis and Purification of this compound

The synthesis of CBD-C8 can be achieved through the acid-catalyzed condensation of 5-octylresorcinol (olivetol with an octyl side chain) and (+)-p-mentha-2,8-dien-1-ol.

Materials:

-

5-octylresorcinol

-

(+)-p-mentha-2,8-dien-1-ol

-

p-Toluenesulfonic acid (p-TSA) or other Lewis acid catalyst

-

Dichloromethane (DCM) as solvent

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve 5-octylresorcinol and (+)-p-mentha-2,8-dien-1-ol in DCM in a round-bottom flask.

-

Add a catalytic amount of p-TSA to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of CBD-C8 for cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP-55,940)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

This compound dilutions

-

96-well plates

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or a dilution of CBD-C8.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for CBD-C8.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP)

The functional activity of CBD-C8 at CB1 and CB2 receptors can be assessed by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

-

CHO cells stably expressing human CB1 or CB2 receptors

-

This compound dilutions

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

Plate reader compatible with the assay kit

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Replace the medium with assay buffer and pre-incubate with serial dilutions of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

-

Determine the EC50 or IC50 of this compound for the inhibition of cAMP production.

Predicted Signaling Pathways

Based on the known pharmacology of CBD and the predicted enhanced potency of CBD-C8, the following signaling pathways are anticipated to be modulated by this compound.

Conclusion

This compound represents a compelling synthetic cannabinoid for further investigation. Based on established structure-activity relationships, it is hypothesized to be a more potent analog of CBD, with potentially enhanced therapeutic effects. The lack of direct experimental data necessitates that the information presented in this guide be considered predictive. The provided experimental protocols offer a framework for the synthesis and comprehensive pharmacological characterization of CBD-C8. Future in vitro and in vivo studies are essential to validate these predictions and to fully elucidate the therapeutic potential and safety profile of this novel compound. This technical guide serves as a foundational resource to stimulate and direct future research into this compound.

References

Synthesis of Cannabidiol-C8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiol (B1668261) (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant scientific interest for its therapeutic potential. Structure-activity relationship studies have revealed that the length of the alkyl side chain on the resorcinol (B1680541) core profoundly influences the biological activity of cannabinoids. The C8 analog of cannabidiol (Cannabidiol-C8 or CBD-C8) is of particular interest due to the observation that an eight-carbon side chain can lead to maximum activity at cannabinoid receptors for some analogs. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailing the necessary experimental protocols, quantitative data, and logical workflows. The synthesis is conceptually divided into two main stages: the preparation of the key precursor 5-octylresorcinol and its subsequent condensation with (+)-p-mentha-2,8-dien-1-ol.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound (CBD-C8) is achieved through a convergent synthesis strategy. This involves the preparation of two key building blocks: 5-octylresorcinol, which forms the core phenolic component with the extended alkyl chain, and a suitable terpene derivative, (+)-p-mentha-2,8-dien-1-ol, which provides the characteristic cyclohexene (B86901) ring. These two intermediates are then coupled in the final step via an acid-catalyzed Friedel-Crafts alkylation to yield the target molecule.

Experimental Protocols

Stage 1: Synthesis of 5-Octylresorcinol

The synthesis of 5-octylresorcinol can be efficiently achieved via a three-step sequence involving a Wittig reaction, followed by catalytic hydrogenation and subsequent demethylation.

Step 1: Wittig Reaction

This step constructs the octenyl side chain on the dimethoxybenzene core.

-

Reaction: 3,5-Dimethoxybenzaldehyde + Heptyltriphenylphosphonium bromide → 1,3-Dimethoxy-5-(oct-1-en-1-yl)benzene

-

Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), suspend heptyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0°C and add a strong base such as potassium tert-butoxide (1.2 equivalents) portion-wise to generate the ylide.

-

Stir the resulting orange-red mixture at room temperature for 1 hour.

-

Add a solution of 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired alkene.

-

Step 2: Catalytic Hydrogenation

The double bond in the octenyl side chain is reduced to afford the saturated octyl chain.

-

Reaction: 1,3-Dimethoxy-5-(oct-1-en-1-yl)benzene → 1,3-Dimethoxy-5-octylbenzene

-

Protocol:

-

Dissolve the product from the Wittig reaction in ethanol (B145695) or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.

-

Step 3: Demethylation

The methyl ether protecting groups are cleaved to yield the final resorcinol.

-

Reaction: 1,3-Dimethoxy-5-octylbenzene → 5-Octylresorcinol

-

Protocol:

-

Dissolve the 1,3-dimethoxy-5-octylbenzene in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add a solution of boron tribromide (BBr₃, 2.5 equivalents) in DCM dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding it to a mixture of ice and water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-octylresorcinol.

-

Stage 2: Synthesis of this compound

This final stage involves the acid-catalyzed condensation of 5-octylresorcinol with (+)-p-mentha-2,8-dien-1-ol. The choice of Lewis acid and reaction conditions is crucial for achieving good regioselectivity for the desired "normal" CBD-C8 isomer over the "abnormal" isomer.[1][2]

-

Reaction: 5-Octylresorcinol + (+)-p-Mentha-2,8-dien-1-ol → this compound

-

Protocol:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 10-camphorsulfonic acid (CSA, 0.1 equivalents) in anhydrous dichloromethane (DCM).[2]

-

Add a solution of 5-octylresorcinol (1.1 equivalents) in DCM to the catalyst mixture and stir.[2]

-

After 1 minute, add a solution of (+)-p-mentha-2,8-dien-1-ol (1.0 equivalent) in DCM dropwise over 10 minutes.[2]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]

-

Separate the layers and extract the aqueous phase with DCM.[2]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.

-

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields for 5-Octylresorcinol

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Wittig Reaction | Heptyltriphenylphosphonium bromide, K-OtBu | THF | 65-85 |

| 2 | Hydrogenation | H₂, 10% Pd/C | Ethanol | 90-98 |

| 3 | Demethylation | BBr₃ | DCM | 80-90 |

Table 2: Summary of the Final Condensation Step for this compound

| Step | Reaction | Catalyst | Solvent | Typical Yield (%) |

| 4 | Friedel-Crafts Alkylation | CSA | DCM | 30-40 (for desired isomer) |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions and scale.

Signaling Pathways and Logical Relationships

The core of the condensation reaction is an electrophilic aromatic substitution (Friedel-Crafts alkylation). The Lewis acid catalyst activates the allylic alcohol, generating a carbocation which then attacks the electron-rich resorcinol ring.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound, a molecule of significant interest for pharmacological research. The synthesis leverages well-established organic reactions, including the Wittig reaction for the construction of the C8-alkyl chain and a regioselective Friedel-Crafts alkylation for the final coupling of the resorcinol and terpene moieties. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis and further investigation of this promising cannabinoid analog. Careful optimization of the final condensation step will be critical to maximizing the yield of the desired "normal" isomer and facilitating the isolation of pure this compound.

References

The Engineered Pathway to Cannabidiol-Octyl: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cannabidiol-octyl (CBD-octyl or CBD-C8), a synthetic analog of the naturally occurring cannabidiol (B1668261) (CBD). Unlike its pentyl counterpart, CBD-octyl is not a prominent natural product of Cannabis sativa. Its synthesis relies on the substrate promiscuity of the native cannabinoid biosynthetic enzymes, a characteristic that is being increasingly harnessed through synthetic biology platforms, particularly in engineered microorganisms. This document details the putative enzymatic pathway, presents available quantitative data from related studies, outlines experimental protocols for its production and analysis, and provides visualizations of the core biological and experimental workflows.

The Putative Biosynthesis Pathway of Cannabidiol-Octyl

The biosynthesis of CBD-octyl mirrors the established pathway of CBD, with the key distinction being the utilization of octanoyl-CoA instead of hexanoyl-CoA as the starter unit for the initial polyketide synthesis. This leads to the formation of an olivetolic acid analog with an eight-carbon side chain, which is subsequently processed by the downstream cannabinoid synthases.

The proposed enzymatic steps are as follows:

-

Activation of Octanoic Acid: Exogenously supplied octanoic acid is converted to its activated thioester form, octanoyl-CoA, by an Acyl-Activating Enzyme (AAE). While Cannabis sativa possesses its own AAE (CsAAE1) for hexanoate, heterologous systems often rely on the native or an introduced AAE to perform this step with broader substrate specificity.

-

Formation of 5-Octyl-Olivetolic Acid:

-

Tetraketide Synthase (TKS) / Olivetol Synthase (OLS): This Type III polyketide synthase catalyzes the sequential condensation of one molecule of octanoyl-CoA with three molecules of malonyl-CoA to form a linear polyketide intermediate. Studies have shown that OLS from Cannabis sativa can accept octanoyl-CoA, although with potentially lower efficiency than its native substrate[1].

-

Olivetolic Acid Cyclase (OAC): This enzyme catalyzes the intramolecular C2 to C7 aldol (B89426) condensation of the polyketide intermediate to form 5-octyl-olivetolic acid, the octyl analog of olivetolic acid[1][2].

-

-

Prenylation to form Cannabigerol-Octyl Acid (CBGA-C8): An aromatic prenyltransferase, such as the Cannabis sativa geranylpyrophosphate:olivetolate geranyltransferase (CsPT4), attaches a geranyl group from geranyl pyrophosphate (GPP) to 5-octyl-olivetolic acid. This reaction forms cannabigerol-octyl acid (CBGA-C8), the direct precursor to the various octyl cannabinoids. The promiscuity of prenyltransferases to accept different alkylresorcinolic acids is a key enabling factor in this step.

-

Oxidative Cyclization to Cannabidiolic-Octyl Acid (CBDA-C8): The final step is the oxidative cyclization of the geranyl moiety of CBGA-C8, catalyzed by Cannabidiolic Acid Synthase (CBDAS). This enzyme exhibits a degree of substrate flexibility, allowing it to process CBGA-C8 into cannabidiolic-octyl acid (CBDA-C8)[3][4].

-

Decarboxylation to Cannabidiol-Octyl (CBD-C8): The acidic form, CBDA-C8, can be non-enzymatically decarboxylated through the application of heat to yield the final product, cannabidiol-octyl (CBD-C8).

The following diagram illustrates this putative pathway:

Quantitative Data

| Product | Host Organism | Precursor(s) Fed | Titer (mg/L) | Reference |

| Olivetolic Acid | Saccharomyces cerevisiae | Hexanoic Acid (1 mM) | 3.0 | |

| Cannabigerolic Acid (CBGA) | Saccharomyces cerevisiae | Hexanoic Acid (1 mM) | 7.2 | |

| Tetrahydrocannabinolic Acid (THCA) | Saccharomyces cerevisiae | Galactose | 8.0 | |

| Cannabidiolic Acid (CBDA) | Saccharomyces cerevisiae | Galactose | 4.8 | |

| Olivetolic Acid | Yarrowia lipolytica | Hexanoic Acid | 117 | |

| Cannabigerolic Acid (CBGA) | Yarrowia lipolytica | Hexanoic Acid | 18.2 |

Note: These titers are for pentyl-cannabinoids and serve as a benchmark for what might be achievable for octyl-cannabinoids with pathway optimization.

Experimental Protocols

The production of CBD-octyl is primarily achieved through heterologous expression in microorganisms. The following sections detail a general protocol for production in Saccharomyces cerevisiae and analytical methods for quantification.

Heterologous Production of CBD-Octyl in Saccharomyces cerevisiae

This protocol describes a general workflow for engineering yeast to produce octyl-cannabinoids by feeding octanoic acid.

1. Strain Engineering:

-

Base Strain: Start with a yeast strain engineered for high flux towards geranyl pyrophosphate (GPP), a key precursor. This can be achieved by overexpressing genes of the mevalonate (B85504) (MVA) pathway.

-

Gene Integration: Integrate codon-optimized genes encoding the following enzymes into the yeast genome or express them on plasmids:

-

Cannabis sativa Acyl-Activating Enzyme 1 (CsAAE1) - to activate fed octanoic acid.

-

Cannabis sativa Tetraketide Synthase (CsTKS) and Olivetolic Acid Cyclase (CsOAC) - for the synthesis of 5-octyl-olivetolic acid.

-

Cannabis sativa Prenyltransferase 4 (CsPT4) - for the synthesis of CBGA-C8.

-

Cannabis sativa Cannabidiolic Acid Synthase (CBDAS) - for the synthesis of CBDA-C8.

-

2. Yeast Cultivation and Induction:

-

Inoculate a single colony of the engineered yeast strain into a suitable defined synthetic medium.

-

Grow the culture at 30°C with shaking until it reaches the mid-logarithmic growth phase.

-

Induce gene expression by adding an inducer (e.g., galactose if using GAL promoters).

-

Simultaneously, feed the culture with octanoic acid to a final concentration of 1 mM.

3. Extraction of Cannabinoids:

-

After a desired incubation period (e.g., 48-96 hours), harvest the yeast cells by centrifugation.

-

Perform a whole-cell extraction using an organic solvent such as ethyl acetate.

-

Vortex the cell pellet with the solvent to ensure cell lysis and extraction of cannabinoids.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cannabinoids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

4. Sample Preparation for Analysis:

-

Reconstitute the dried extract in a suitable solvent for chromatographic analysis, such as a mixture of acetonitrile (B52724) and water.

The general workflow for this process can be visualized as follows:

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of CBD-octyl.

1. Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B to separate the cannabinoids.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Column Temperature: Maintained at around 40°C.

2. Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for CBD-octyl and a suitable internal standard would need to be determined.

3. Quantification:

-

A calibration curve is constructed using certified reference standards of CBD-octyl at known concentrations.

-

The peak area ratio of the analyte to the internal standard is used for quantification.

Conclusion

The biosynthesis of cannabidiol-octyl represents an exciting frontier in cannabinoid research, driven by the convergence of synthetic biology and the inherent flexibility of the cannabinoid enzymatic machinery. While not a naturally abundant compound, its production in engineered microorganisms is feasible and opens avenues for exploring the structure-activity relationships of novel cannabinoids. The protocols and pathways detailed in this guide provide a foundational framework for researchers to produce, analyze, and further investigate the therapeutic potential of CBD-octyl and other rare and novel cannabinoids. Further research is required to optimize production titers and to fully characterize the enzymatic kinetics of the cannabinoid synthases with octyl-substrates.

References

- 1. escholarship.org [escholarship.org]

- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Formulation on Cannabidiol Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (B1668261) (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential in a wide range of disorders. However, its clinical development is challenged by its inherent physicochemical properties, including high lipophilicity and poor aqueous solubility, which contribute to low and variable oral bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the pharmacokinetics of cannabidiol, with a particular focus on the pivotal role of formulation strategies, such as the use of C8 medium-chain triglycerides (MCTs), in enhancing its systemic exposure.

Core Pharmacokinetic Profile of Cannabidiol

The absorption, distribution, metabolism, and excretion (ADME) of CBD are highly dependent on the route of administration and the formulation used.[4][5] Oral administration, the most common and convenient route, is hampered by extensive first-pass metabolism in the liver, resulting in an estimated oral bioavailability of only 6-19% in humans.

Absorption

Following oral administration, the time to reach maximum plasma concentration (Tmax) for CBD generally ranges from 1.5 to 4 hours. The rate and extent of absorption are significantly influenced by the presence of food, particularly high-fat meals, which can increase plasma concentrations several-fold. This "food effect" underscores the importance of lipid-based formulations in improving CBD's oral bioavailability.

Distribution

Due to its high lipophilicity, CBD is rapidly and widely distributed throughout the body, particularly into adipose tissue, the brain, and other highly vascularized organs. This extensive tissue distribution contributes to a large volume of distribution.

Metabolism

CBD is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 being the major contributors. The primary metabolic pathway involves hydroxylation to form the active metabolite 7-hydroxy-CBD (7-OH-CBD), which is subsequently oxidized to the inactive 7-carboxy-CBD (7-COOH-CBD). CBD can also inhibit several CYP enzymes, leading to potential drug-drug interactions.

Excretion

The elimination of CBD and its metabolites occurs predominantly through the feces, with a smaller portion excreted in the urine. The terminal half-life of CBD is long and variable, ranging from 18 to 32 hours after single oral doses and potentially extending to 2-5 days with chronic administration.

Quantitative Pharmacokinetic Data of Cannabidiol

The following tables summarize key pharmacokinetic parameters of CBD from various studies, highlighting the impact of different administration routes and formulations.

Table 1: Pharmacokinetic Parameters of Single-Dose Cannabidiol in Humans

| Route of Administration | Formulation | Dose | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (t½) (h) | Bioavailability (%) |

| Oral | Capsule | 10 mg | 1.27 | 2.47 | - | 1.09 - 1.97 | 6 - 19 |

| Oral | Capsule | 400 mg | 1.5 - 3.0 | 114 - 181 | - | - | - |

| Oral | Capsule | 800 mg | 3.0 - 4.0 | 77.9 - 221 | - | - | - |

| Oromucosal | Spray | 10 mg (fasted) | 1.4 | 1.2 | 4.5 | 1.4 - 10.9 | - |

| Oromucosal | Spray | 10 mg (fed) | 4.0 | 3.7 | 23.1 | - | - |

| Inhalation | Smoked | - | 0.05 - 0.17 | - | - | 31 | 31 |

| Intravenous | Solution | 20 mg | - | 686 (at 3 min) | - | 24 | 100 (reference) |

Data compiled from multiple sources.

Table 2: Influence of Formulation on CBD Pharmacokinetics in Animal Models

| Animal Model | Formulation | Dose (mg/kg) | Tmax (h) | Cmax (µg/kg) | AUC₀₋₆ (µg/kg*h) |

| Rat (Brain Tissue) | 10% CBD oil (with C8/C10 fatty acids) | 10 | 1 | 259 | 596 |

| Rat (Brain Tissue) | SEDDS with MCT oil | 10 | 1 | 226 | 397 |

| Rat (Brain Tissue) | SEDDS with sesame oil | 10 | 2 | 124 | 412 |

| Rat (Brain Tissue) | Proliposomes with chitosan (B1678972) coating | 10 | - | 59 | 186 |

SEDDS: Self-emulsifying drug delivery system. MCT: Medium-chain triglyceride. Data from a study on rat brain tissue pharmacokinetics.

Experimental Protocols

Human Pharmacokinetic Studies

A representative experimental protocol for a human pharmacokinetic study of oral CBD would involve the following steps:

-

Subject Recruitment: Healthy male and female volunteers are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.

-

Study Design: A common design is a randomized, crossover study where each subject receives different CBD formulations or doses in separate study periods, with a washout period in between. Studies may also include fed vs. fasted conditions.

-

Drug Administration: A single oral dose of the CBD formulation (e.g., capsule, oil, or spray) is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Analysis: Blood samples are centrifuged to separate the plasma. The concentration of CBD and its major metabolites in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Animal Pharmacokinetic Studies

For preclinical assessments, such as the study on rat brain tissue pharmacokinetics, the protocol is adapted:

-

Animal Model: Male Wistar rats are often used. They are housed in controlled environmental conditions with free access to food and water.

-

Drug Administration: A single dose of the CBD formulation is administered via oral gavage.

-

Tissue Collection: At specified time points after administration, groups of animals are euthanized, and brain tissue is rapidly collected, weighed, and homogenized.

-

Sample Preparation and Analysis: The homogenized brain tissue undergoes an extraction process to isolate CBD and its metabolites. Quantification is then performed using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The brain tissue concentration-time data are used to determine pharmacokinetic parameters within the target tissue.

The Role of C8-Containing Formulations

As indicated by preclinical data, formulations containing C8 (caprylic) and C10 (capric) fatty acids, commonly found in MCT oil, can significantly enhance the absorption and brain delivery of CBD. The highest maximum concentration (Cmax) in rat brain tissue was observed with a formulation using triacylglycerols with these shorter fatty acid chains. This suggests that C8-based formulations can lead to a more rapid and efficient uptake of CBD.

The proposed mechanism for this enhancement is the ability of lipid-based formulations, particularly those with medium-chain fatty acids, to promote the formation of micelles in the gastrointestinal tract. This improves the solubilization of the lipophilic CBD molecule, facilitating its absorption through the intestinal wall and into the lymphatic system, thereby bypassing a significant portion of the first-pass metabolism in the liver.

Visualizing the Impact of Formulation on CBD Absorption

The following diagram illustrates the proposed pathway for the oral absorption of CBD and highlights the influence of lipid-based formulations.

Caption: Oral absorption pathway of CBD and the influence of lipid formulations.

Conclusion

The pharmacokinetic profile of cannabidiol is characterized by low oral bioavailability due to its poor aqueous solubility and extensive first-pass metabolism. Formulation strategies, particularly the use of lipid-based systems containing C8 medium-chain triglycerides, have demonstrated significant potential in overcoming these limitations. By enhancing the solubilization and promoting lymphatic absorption of CBD, these advanced formulations can lead to increased systemic exposure and potentially more consistent therapeutic effects. For researchers and drug development professionals, a thorough understanding of the interplay between CBD's physicochemical properties and formulation excipients is critical for the successful development of effective and reliable CBD-based medicines. Further research, including well-controlled clinical trials, is necessary to fully elucidate the pharmacokinetic advantages of different formulations in humans.

References

- 1. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enhanced oral bioavailability of cannabidiol by flexible zein nanoparticles: in vitro and pharmacokinetic studies [frontiersin.org]

- 3. Innovative approaches for improved oral bioavailability of CBD | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]

- 4. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accurateclinic.com [accurateclinic.com]

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of Cannabidiol-C8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol-C8 (CBD-C8), a synthetic analog of the naturally occurring phytocannabinoid Cannabidiol (CBD), is distinguished by the presence of an eight-carbon alkyl side chain, in contrast to the five-carbon chain of CBD. This structural modification is of significant interest in cannabinoid pharmacology due to the well-established structure-activity relationship (SAR) indicating that the length of the alkyl side chain is a crucial determinant of activity at cannabinoid receptors. This technical guide provides a comprehensive overview of the putative mechanism of action of CBD-C8, drawing upon the known pharmacology of CBD and the principles of cannabinoid SAR. While direct experimental data on CBD-C8 is emerging, this document serves as a foundational resource for researchers and drug development professionals by outlining its likely molecular targets, signaling pathways, and the experimental methodologies required for its characterization.

Anticipated Molecular Targets and Pharmacology of this compound

Based on the pharmacology of CBD and the influence of an extended alkyl side chain, CBD-C8 is predicted to interact with a range of molecular targets. The increased lipophilicity conferred by the C8 chain is expected to enhance its affinity and potency at cannabinoid receptors compared to CBD.

| Molecular Target | Receptor/Enzyme Class | Anticipated Effect of CBD-C8 | Inferred Potency vs. CBD | Potential Therapeutic Relevance |

| Cannabinoid Receptor 1 (CB1) | G-protein Coupled Receptor (GPCR) | Negative Allosteric Modulator | Potentially higher affinity and modulatory potency | Neurological disorders, Pain, Inflammation |

| Cannabinoid Receptor 2 (CB2) | G-protein Coupled Receptor (GPCR) | Negative Allosteric Modulator / Inverse Agonist | Potentially higher affinity and modulatory potency | Inflammation, Immune modulation, Pain |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Ion Channel | Agonist | Likely similar or slightly enhanced | Pain, Inflammation |

| Serotonin 1A Receptor (5-HT1A) | G-protein Coupled Receptor (GPCR) | Agonist | Likely similar | Anxiety, Depression, Neuropathic pain |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Nuclear Receptor | Agonist | Likely similar | Neuroprotection, Anti-inflammatory |

| Fatty Acid Amide Hydrolase (FAAH) | Enzyme | Inhibitor | Potentially enhanced inhibition | Increased endocannabinoid tone |

| G-protein Coupled Receptor 55 (GPR55) | G-protein Coupled Receptor (GPCR) | Antagonist | Likely similar | Inflammation, Neuropathic pain |

Signaling Pathways

The interaction of CBD-C8 with its molecular targets is expected to trigger a cascade of intracellular signaling events. The primary pathways are anticipated to be through the modulation of G-protein coupled receptors.

G-Protein Dependent Signaling Pathway

As a modulator of CB1 and CB2 receptors, CBD-C8 is expected to influence the canonical G-protein signaling cascade. Cannabinoid receptors primarily couple to inhibitory G-proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway also involves the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

The Evolving Landscape of Cannabinoid Pharmacology: A Technical Guide to the Predicted Receptor Binding Profile of Cannabidiol-C8

For Immediate Release

Introduction

Cannabidiol (CBD), a non-intoxicating phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of physiological conditions. Its complex pharmacology, characterized by interactions with multiple molecular targets, has spurred the development of synthetic analogs designed to enhance its therapeutic properties and elucidate its mechanisms of action. One such analog is Cannabidiol-C8 (CBD-C8), distinguished by the extension of its pentyl side chain to an octyl group. While comprehensive experimental data on CBD-C8 remains limited in publicly accessible literature, this technical guide synthesizes current knowledge on cannabinoid structure-activity relationships (SAR) to predict its receptor binding profile. This document is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the anticipated pharmacological characteristics of CBD-C8, detailed experimental methodologies for its characterization, and the key signaling pathways involved.

Predicted Receptor Binding Profile of this compound

The affinity of cannabinoids for their receptors is significantly influenced by the length of their alkyl side chain. Structure-activity relationship studies have consistently demonstrated that elongating the pentyl chain of natural cannabinoids can modulate their binding affinity and efficacy at various receptors. For classical cannabinoid receptors, an alkyl chain of seven or eight carbons often represents the apex of binding affinity.

Based on these established principles, the following table summarizes the predicted quantitative binding data for CBD-C8 at key receptor targets. It is crucial to note that these values are extrapolated from studies on related CBD analogs and THC analogs with varied side-chain lengths, as specific experimental data for CBD-C8 is not yet widely available.

Table 1: Predicted Receptor Binding Affinities and Potencies of this compound

| Receptor Target | Predicted Interaction | Predicted Affinity/Potency (Ki/IC50/EC50) | Rationale based on Structure-Activity Relationship (SAR) |

| Cannabinoid Receptor 1 (CB1) | Weak Partial Agonist / Antagonist / Negative Allosteric Modulator | Ki: > 1 µM | Standard CBD exhibits low affinity for the orthosteric site of CB1.[1][2] The C8 chain is expected to increase affinity compared to the C5 chain of CBD, but it is unlikely to transform it into a high-potency agonist. It may act as a negative allosteric modulator, a characteristic also observed with CBD. |

| Cannabinoid Receptor 2 (CB2) | Weak Partial Agonist / Inverse Agonist | Ki: > 1 µM | Similar to CB1, CBD's affinity for CB2 is low.[1] The C8 chain is predicted to enhance binding affinity relative to CBD. The functional outcome (agonist vs. inverse agonist) would require experimental validation. |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist | EC50: < 10 µM | CBD is a known agonist of TRPV1 channels. The influence of the C8 chain on TRPV1 activity is less defined than for cannabinoid receptors, but it is expected to retain agonist activity. |

| G-Protein Coupled Receptor 55 (GPR55) | Antagonist | IC50: < 1 µM | CBD has been identified as an antagonist at GPR55. The longer C8 side chain may enhance the affinity and potency of this antagonistic action. |

Experimental Protocols for Characterization

To empirically determine the receptor binding profile of CBD-C8, a series of standardized in vitro assays are required. The following section details the methodologies for key experiments.

Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This assay quantifies the affinity of a test compound (CBD-C8) by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably transfected with human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN 55,212-2).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of CBD-C8.

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of CBD-C8.

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of CBD-C8 to generate a competition curve.

-

Determine the IC50 value (the concentration of CBD-C8 that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional CB1/CB2 Activity

This functional assay determines whether CBD-C8 acts as an agonist, antagonist, or inverse agonist at Gαi/o-coupled receptors like CB1 and CB2 by measuring its effect on intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

CHO or HEK293 cells expressing human CB1 or CB2 receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A known CB1/CB2 agonist (e.g., CP-55,940) for antagonist mode testing.

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

-

-

Procedure:

-

Agonist Mode: a. Plate the cells and allow them to adhere. b. Treat the cells with various concentrations of CBD-C8. c. Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. d. Incubate for a specified time (e.g., 30 minutes). e. Lyse the cells and measure cAMP levels using the chosen detection kit. f. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

-

Antagonist Mode: a. Pre-incubate the cells with various concentrations of CBD-C8. b. Add a fixed concentration of a known agonist (e.g., CP-55,940 at its EC80). c. Co-incubate for a specified time. d. Lyse the cells and measure cAMP levels. e. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.

-

Intracellular Calcium Mobilization Assay for TRPV1 Activity

This assay measures the ability of CBD-C8 to activate the TRPV1 ion channel, leading to an influx of calcium into the cell.

-

Materials:

-

HEK293 cells expressing human TRPV1.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A known TRPV1 agonist (e.g., Capsaicin) as a positive control.

-

A plate reader with fluorescence detection capabilities.

-

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Load the cells with the calcium-sensitive dye.

-

Measure the baseline fluorescence.

-

Add various concentrations of CBD-C8 to the wells.

-

Immediately measure the change in fluorescence over time.

-

An increase in intracellular fluorescence indicates calcium influx and thus agonist activity at TRPV1.

-

Key Signaling Pathways

The interaction of CBD-C8 with its target receptors is predicted to initiate several downstream signaling cascades.

CB1/CB2 Receptor Signaling

CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

-

Canonical Pathway: Upon activation by an agonist, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cAMP levels and reduced activity of Protein Kinase A (PKA). The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

MAPK Pathway: CB1 and CB2 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and cell proliferation.

TRPV1 Signaling

TRPV1 is a non-selective cation channel. Its activation leads to the influx of calcium and sodium ions.

-

Mechanism: Agonist binding to TRPV1 causes a conformational change that opens the channel pore. The resulting influx of Ca²⁺ acts as a second messenger, activating various downstream signaling pathways, including those involving protein kinase C (PKC) and calcineurin. This influx leads to depolarization of the cell membrane, which is a key event in nociception.

Conclusion

This compound represents a logical progression in the exploration of CBD's therapeutic potential, leveraging established structure-activity relationships to potentially enhance receptor affinity. While direct experimental data is currently lacking, the principles of cannabinoid pharmacology provide a strong predictive framework for its binding profile. It is anticipated that the octyl side chain will increase its affinity for cannabinoid receptors CB1 and CB2 and modulate its activity at other known CBD targets like TRPV1 and GPR55. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive roadmap for the future empirical characterization of this promising compound. Further research is essential to validate these predictions and fully uncover the therapeutic utility of CBD-C8.

References

In Vitro Biological Activity of CBD-C8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential across a wide range of physiological and pathological conditions. The biological activity of CBD is intricately linked to its chemical structure, with modifications to its alkyl side chain known to significantly influence its pharmacological profile. This technical guide focuses on the in vitro biological activity of CBD-C8, a synthetic analogue of CBD featuring an eight-carbon alkyl side chain. Emerging research suggests that extending the alkyl chain length beyond the typical pentyl chain of CBD can modulate its potency and efficacy at various molecular targets. This document provides a comprehensive overview of the available in vitro data on CBD-C8, including its effects on cell viability, receptor binding, and anti-inflammatory pathways, along with detailed experimental protocols and visual representations of key signaling pathways.

Data Presentation: Quantitative In Vitro Biological Activity of CBD-C8

The following tables summarize the currently available quantitative data on the in vitro biological activity of CBD-C8 compared to its parent compound, CBD. It is important to note that research on CBD-C8 is still in its early stages, and the data is limited.

| Assay | Cell Line | Compound | IC50 / EC50 / Ki | Reference |

| Cytotoxicity | Various Cancer Cell Lines | CBD-C8 | Data Not Available | N/A |

| CBD | Varies (e.g., 8.8 µM in LN229 glioblastoma cells after 48h) | [1] | ||

| Receptor Binding | CB1 Receptor | (+)-CBD-oct | EEG studies suggest increased potency | [2] |

| CBD | Low affinity | |||

| CB2 Receptor | (+)-CBD-oct | EEG studies suggest increased potency | [2] | |

| CBD | Low affinity | |||

| TRPV1 | CBD-C8 | Data Not Available | N/A | |

| CBD | Agonist | |||

| GPR55 | CBD-C8 | Data Not Available | N/A | |

| CBD | Antagonist | [3][4] | ||

| PPARγ | CBD-C8 | Data Not Available | N/A | |

| CBD | Agonist | |||

| Anti-Inflammatory Activity | RAW 264.7 Macrophages (LPS-induced) | CBD-C8 | Data Not Available | N/A |

| CBD | Inhibition of NO, IL-6, TNF-α |

Note: While specific quantitative data for CBD-C8 is largely unavailable in the public domain at the time of this guide's compilation, structure-activity relationship (SAR) studies on cannabinoids suggest that an eight-carbon side chain can lead to optimal activity at cannabinoid receptors. Further research is required to populate the data for CBD-C8 across these and other relevant in vitro assays.

Key In Vitro Biological Activities and Signaling Pathways

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of CBD against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. While specific IC50 values for CBD-C8 are not yet reported, SAR studies on other cannabinoids suggest that the elongated alkyl chain of CBD-C8 could potentially enhance its cytotoxic potency.

Receptor Interactions

The pharmacological effects of CBD are mediated through its interaction with a variety of molecular targets, including ion channels, G-protein coupled receptors, and nuclear receptors.

CBD exhibits low affinity for the orthosteric sites of CB1 and CB2 receptors. However, the length of the alkyl side chain is a critical determinant of binding affinity for classical cannabinoids, with optimal activity often observed with chain lengths between five and eight carbons. This suggests that CBD-C8 may have a higher affinity for CB1 and CB2 receptors compared to CBD, a hypothesis supported by EEG studies on (+)-CBD-oct.

CBD is known to be an agonist of the TRPV1 channel, an ion channel involved in pain perception and inflammation. Activation of TRPV1 by CBD can lead to a subsequent desensitization of the channel, which may contribute to its analgesic effects. The interaction of CBD-C8 with TRPV1 has not yet been characterized.

GPR55 is an orphan receptor that has been implicated in various physiological processes, including inflammation and cancer cell proliferation. CBD acts as an antagonist at GPR55. Blockade of GPR55 signaling by CBD may contribute to its anti-proliferative and anti-inflammatory properties. The activity of CBD-C8 at this receptor remains to be determined.

CBD is an agonist of PPARγ, a nuclear receptor that plays a key role in regulating gene expression involved in inflammation, metabolism, and cell differentiation. The activation of PPARγ by CBD is thought to mediate some of its anti-inflammatory and neuroprotective effects. The potential for CBD-C8 to act as a PPARγ agonist is an area for future investigation.

Anti-Inflammatory Activity

CBD has demonstrated significant anti-inflammatory properties in various in vitro models. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, CBD inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This effect is mediated, in part, through the modulation of signaling pathways such as NF-κB and MAPK. Given the potential for enhanced receptor interactions, CBD-C8 may exhibit more potent anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of cannabinoid compounds. These protocols are based on established methods and can be adapted for the evaluation of CBD-C8.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., CBD-C8) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., CB1, CB2, TRPV1, GPR55).

-

Assay Buffer: Prepare an appropriate assay buffer.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand specific for the receptor and a range of concentrations of the unlabeled test compound (e.g., CBD-C8).

-

Incubation: Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Generate a competition binding curve and calculate the Ki value (inhibitory constant) for the test compound.

Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators.

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., CBD-C8) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification of Inflammatory Mediators: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits, and measure nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: Determine the dose-dependent inhibition of inflammatory mediator production by the test compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by CBD, which are also relevant for the investigation of CBD-C8.

References

The Alkyl Side Chain of Cannabidiol: A Critical Determinant of Therapeutic Potential and a Look into the Hypothetical Cannabidiol-C8

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a major non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential across a wide range of disorders. Its pharmacological profile is complex, involving multiple molecular targets.[1][2] A key structural feature of the CBD molecule is the pentyl alkyl side chain at the C3 position of the resorcinol (B1680541) ring. This lipophilic chain is a critical determinant of the molecule's interaction with its biological targets and, consequently, its overall therapeutic efficacy. While "Cannabidiol-C8" (CBD-C8) as a specific, publicly documented compound is not found in the current scientific literature, extensive research into the modification of this alkyl side chain provides a strong foundation for understanding how a hypothetical C8 analogue might behave.

This technical guide synthesizes the existing preclinical data on CBD derivatives with modified alkyl side chains, providing insights into structure-activity relationships (SAR), and offers a prospective analysis of the potential therapeutic effects of a hypothetical this compound.

The Role of the Alkyl Side Chain in Cannabinoid Activity

The length and structure of the alkyl side chain in cannabinoids are well-established as crucial for their pharmacological activity, particularly their affinity for cannabinoid receptors CB1 and CB2. For Δ⁹-tetrahydrocannabinol (THC), elongation of the n-pentyl side chain to n-hexyl, n-heptyl, or n-octyl homologues enhances CB1 receptor activation, with activity increasing with chain length.[3] For instance, both Δ⁸- and Δ⁹-THC-C8 have been shown to be potent CB1 receptor activators.[3]

While native (-)-CBD displays negligible affinity for CB1 and CB2 receptors, synthetic analogues with modified side chains have shown altered receptor binding profiles.[4][5] Modifications to this chain can therefore significantly impact the therapeutic properties of CBD-related compounds.

Preclinical Data on CBD Analogues with Modified Alkyl Chains

Research has explored various modifications of the C3 alkyl side chain of CBD, leading to the synthesis of several analogues with altered biological activities. These studies provide valuable insights into the SAR of this part of the molecule.

Table 1: Summary of Preclinical Data on Selected CBD Analogues with Modified Alkyl Side Chains

| Compound/Modification | Key Findings | Reference(s) |

| KLS-13019 (Modified C4'-alkyl chain) | 50-fold more potent than CBD in preventing hippocampal neuron damage. Over 400-fold safer than CBD with improved oral bioavailability. Regulates the mitochondrial sodium-calcium exchanger-1 (mNCX-1). | [4][6][7] |

| (-)-DMH-CBD (1′,1′-Dimethylheptyl-CBD) | Lacks affinity for CB1 and CB2 receptors. Exhibits anxiolytic, analgesic, anti-inflammatory, and antiproliferative effects. | [4][7] |

| (+)-DMH-CBD (1′,1′-Dimethylheptyl-CBD) | Improved CB1 receptor affinity compared to (+)-CBD. | [4][7] |

| Hydrogenated CBD Analogues (H2-CBD, H4-CBD) | Exhibit anti-inflammatory and anticonvulsant properties. Show moderate affinity for the CB1 receptor. | [6] |

Experimental Protocols for the Synthesis and Evaluation of CBD Analogues

The synthesis of CBD analogues with modified alkyl side chains typically involves multi-step chemical processes. A general workflow for the synthesis and subsequent biological evaluation is outlined below.

General Synthetic Strategy

A common approach to synthesizing CBD analogues with varying side chain lengths involves the coupling of a suitably substituted resorcinol fragment with a terpene moiety, such as (+)-p-mentha-2,8-dien-1-ol. The synthesis of the resorcinol precursors with different alkyl chain lengths is a key step.[8]

Diagram: General Experimental Workflow for Synthesis and Evaluation of CBD Analogues

References

- 1. Synthetic and Natural Derivatives of Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. The Essential Medicinal Chemistry of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]

- 8. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Cannabidiol-Octyl (CBD-O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (B1668261) (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant scientific interest for its therapeutic potential across a range of disorders. A key area of medicinal chemistry research involves the synthesis and evaluation of CBD analogs to explore structure-activity relationships (SAR) and identify molecules with enhanced pharmacological properties. One such analog is Cannabidiol-octyl (CBD-O), also known as Cannabidiol-C8, which features an eight-carbon alkyl side chain instead of the pentyl chain found in CBD. Early research into long-chain cannabinoid analogs has suggested that modifying the length of this alkyl chain can significantly influence receptor binding affinity and potency. This technical guide provides a comprehensive overview of the foundational research concerning CBD-O, including its synthesis, predicted biological activity based on SAR studies, and detailed experimental protocols.

Synthesis of Cannabidiol-Octyl (CBD-O)

The synthesis of CBD-O follows established methods for the preparation of cannabidiol and its analogs, primarily involving the acid-catalyzed condensation of a 5-alkylresorcinol with a suitable terpene. The key precursor for CBD-O is 5-octylresorcinol (olivetol with an octyl side chain).

Synthesis of 5-octylresorcinol

A common method for the synthesis of 5-alkylresorcinols involves a Grignard reaction followed by demethylation.

Experimental Protocol: Synthesis of 5-octylresorcinol

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-bromooctane (B94149) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, octylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Coupling Reaction: To the freshly prepared Grignard reagent, a solution of 1,3-dimethoxy-5-bromobenzene in anhydrous THF is added slowly at a low temperature (e.g., 0 °C), often in the presence of a catalyst such as dilithium (B8592608) tetrachlorocuprate(II) to facilitate the cross-coupling reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Demethylation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 1,3-dimethoxy-5-octylbenzene is then subjected to demethylation using a strong Lewis acid such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) at a low temperature.

-

Purification: After quenching the demethylation reaction, the product is extracted and purified by column chromatography on silica (B1680970) gel to yield pure 5-octylresorcinol.

Condensation to form Cannabidiol-Octyl

With 5-octylresorcinol in hand, the final step is the condensation with a chiral terpene, typically (+)-p-mentha-2,8-dien-1-ol, to form CBD-O.

Experimental Protocol: Synthesis of Cannabidiol-Octyl

-

Reaction Setup: In a round-bottom flask, 5-octylresorcinol and (+)-p-mentha-2,8-dien-1-ol are dissolved in a dry, non-polar solvent such as dichloromethane or toluene (B28343) under an inert atmosphere.

-

Acid Catalysis: A Lewis acid catalyst, for instance, boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid like p-toluenesulfonic acid (p-TSA), is added to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with a weak base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Cannabidiol-octyl.

An In-depth Technical Guide to the Discovery and Synthesis of Cannabidiol-C8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Cannabidiol-C8 (CBD-C8), a synthetic homolog of cannabidiol (B1668261) (CBD) featuring an eight-carbon alkyl side chain. For the purposes of this guide, CBD-C8 will refer to the enantiomer (+)-CBD-octyl, as its synthesis has been explicitly detailed in the scientific literature.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid with a wide range of therapeutic properties. Structure-activity relationship (SAR) studies of cannabinoids have consistently shown that the length of the alkyl side chain on the resorcinol (B1680541) ring significantly influences pharmacological activity. Increasing the chain length from the natural pentyl (C5) group can modulate potency and efficacy at various biological targets. This has led to the synthetic exploration of CBD homologs with longer alkyl chains, such as the octyl (C8) derivative, to investigate these effects and potentially develop novel therapeutic agents. The synthesis of (+)-cannabidiol-C8, along with other homologs, was first reported by Golliher et al. in 2021[1][2].

Synthesis and Isolation of (+)-Cannabidiol-C8

The first asymmetric synthesis of the C8 homolog of (+)-cannabidiol, referred to as (+)-ent-CBD-C8 or (+)-CBD-oct, was developed as part of a broader effort to create a library of CBD analogs with varying alkyl chain lengths[3]. The synthetic strategy leverages a stereoselective route starting from (+)-carvone[1][2].

The synthesis of (+)-CBD-C8 involves a multi-step process, beginning with the preparation of the requisite 5-octylresorcinol, followed by a Lewis acid-mediated coupling with an epoxy-carvone silyl (B83357) ether derived from (+)-carvone.

Protocol for the Synthesis of 5-octyl-1,3-bis(methoxymethoxy)benzene:

-

To a solution of 5-pentylresorcinol in a suitable solvent, an alkylating agent such as 1-bromooctane (B94149) is added in the presence of a catalyst (e.g., a Lewis acid) to yield 5-octylresorcinol.

-

The resulting 5-octylresorcinol is then protected, for example, using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM), to yield 5-octyl-1,3-bis(methoxymethoxy)benzene.

Protocol for the Synthesis of (+)-CBD-C8:

-

The protected 5-octylresorcinol is dissolved in an anhydrous, non-polar solvent like DCM and cooled to a low temperature (e.g., -78 °C).

-

A Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added, followed by the dropwise addition of the epoxy-carvone silyl ether (prepared from (+)-carvone).

-

The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched, and the crude product is subjected to deprotection of the MOM groups, typically using an acidic workup.

-

The final product, (+)-CBD-C8, is purified using column chromatography.

The logical flow of the synthesis is depicted in the following diagram:

Quantitative Data

While specific quantitative data for the C8 homolog was not detailed in the initial communication, the general synthetic scheme for related analogs provides expected outcomes. The yields for the coupling and deprotection steps for similar CBD analogs are generally in the range of 40-60%.

Table 1: Physicochemical and Spectroscopic Data (Predicted/Exemplary)

| Property | Value |

| Molecular Formula | C24H36O2 |

| Molecular Weight | 356.54 g/mol |

| Appearance | Pale yellow oil or resin |

| 1H NMR (CDCl3, δ) | Signals corresponding to the resorcinol, terpene, and octyl chain protons. |

| 13C NMR (CDCl3, δ) | Resonances for aromatic, olefinic, and aliphatic carbons. |

| Mass Spectrometry (m/z) | [M+H]+ at 357.27 |

Pharmacological Activity and Signaling Pathways

The primary rationale for synthesizing CBD-C8 is to explore the impact of an extended alkyl side chain on its biological activity. It is hypothesized that the increased lipophilicity of the C8 chain may enhance its interaction with cannabinoid receptors and other targets.

While specific pharmacological data for (+)-CBD-C8 is still emerging, studies on the anticonvulsant effects of carvone-derived CBD enantiomers, including (+)-CBD-oct, have been conducted. These studies suggest that elongated alkyl chains can increase the potency of these congeners. Pre-treatment with (+)-CBD-oct has been shown to promote seizure resilience in mouse models of developmental epilepsy.

The mechanism of action of CBD is known to be multi-faceted, involving various receptors and signaling pathways beyond the classical cannabinoid receptors CB1 and CB2. These include interactions with transient receptor potential (TRP) channels, serotonin (B10506) receptors (5-HT1A), and peroxisome proliferator-activated receptors (PPARs). It is plausible that CBD-C8 interacts with a similar spectrum of targets, potentially with altered affinities and efficacies.

The following diagram illustrates the potential signaling pathways that may be modulated by CBD-C8, based on the known pharmacology of CBD and the anticipated effects of the C8 side chain.

Conclusion

The synthesis of (+)-cannabidiol-C8 represents a significant advancement in the exploration of the chemical space of cannabinoids. By extending the alkyl side chain to eight carbons, researchers have created a novel analog with potentially enhanced pharmacological properties. Early evidence suggests increased potency in preclinical models of epilepsy. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, its full spectrum of biological targets, and its therapeutic potential for a range of clinical indications. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued investigation of CBD-C8 and other long-chain cannabinoid analogs.

References

- 1. Using (+)-Carvone to access novel derivatives of (+)-ent-Cannabidiol: the first asymmetric syntheses of (+)-ent-CBDP and (+)-ent-CBDV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using (+)-Carvone to access novel derivatives of (+)- ent-Cannabidiol: the first asymmetric syntheses of (+)- ent-CBDP and (+)- ent-CBDV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cannabidiol-C8 (CBD-C8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential. Structure-activity relationship (SAR) studies often involve the synthesis of CBD homologues with varying alkyl side-chain lengths to explore their pharmacological profiles. This document provides detailed protocols for the chemical synthesis of Cannabidiol-C8 (CBD-C8), a homologue of CBD featuring an eight-carbon alkyl side chain at the C4' position of the resorcinol (B1680541) ring.